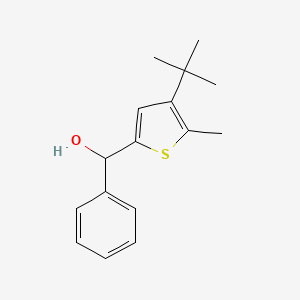

(4-(tert-Butyl)-5-methylthiophen-2-yl)(phenyl)methanol

Description

Properties

Molecular Formula |

C16H20OS |

|---|---|

Molecular Weight |

260.4 g/mol |

IUPAC Name |

(4-tert-butyl-5-methylthiophen-2-yl)-phenylmethanol |

InChI |

InChI=1S/C16H20OS/c1-11-13(16(2,3)4)10-14(18-11)15(17)12-8-6-5-7-9-12/h5-10,15,17H,1-4H3 |

InChI Key |

JFXPEOMOZPTOEI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(S1)C(C2=CC=CC=C2)O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Thiophene Derivative Preparation

- The thiophene core with tert-butyl and methyl substituents can be synthesized by electrophilic substitution reactions on thiophene or via cross-coupling methods using tert-butyl and methyl reagents.

- For example, tert-butylation of 5-methylthiophene derivatives can be achieved under Friedel-Crafts alkylation conditions or via transition-metal catalyzed coupling reactions.

Introduction of Phenylmethanol Group

- The phenylmethanol moiety is typically introduced via nucleophilic addition of phenylmagnesium bromide (Grignard reagent) or phenyl lithium reagents to a thiophene-2-carbaldehyde intermediate.

- The aldehyde intermediate can be prepared by formylation of the substituted thiophene ring.

Reduction Step

- The key step involves reducing the intermediate ketone or aldehyde to the corresponding alcohol.

- Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), depending on the sensitivity of other functional groups.

- The reduction is typically performed in solvents such as ethanol, tetrahydrofuran (THF), or diethyl ether at controlled temperatures to avoid side reactions.

Purification and Isolation

- The crude product is purified by column chromatography using silica gel and appropriate solvent systems (e.g., hexane/ethyl acetate mixtures).

- Final recrystallization may be conducted to enhance purity.

Representative Synthesis Example

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 5-methylthiophene + tert-butyl chloride, Lewis acid catalyst (e.g., AlCl3) | Friedel-Crafts alkylation to introduce tert-butyl group at 4-position |

| 2 | Formylation using Vilsmeier-Haack reagent (POCl3/DMF) | Introduction of aldehyde at 2-position of thiophene ring |

| 3 | Phenylmagnesium bromide in THF, 0°C to room temperature | Nucleophilic addition to aldehyde to form secondary alcohol intermediate |

| 4 | Work-up with aqueous ammonium chloride | Quenching of Grignard reaction |

| 5 | Purification by silica gel chromatography | Isolation of (4-(tert-butyl)-5-methylthiophen-2-yl)(phenyl)methanol |

Research Findings and Optimization

- The choice of reducing agent affects the selectivity and yield. Sodium borohydride is preferred for mild conditions and better control.

- Temperature control during Grignard addition is critical to prevent overreaction or side products.

- Solvent polarity influences the reaction rate and product solubility; THF is commonly used for Grignard reactions due to its coordinating ability.

- Purification steps are essential to remove unreacted starting materials and byproducts, ensuring high purity for further applications.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Condition | Notes |

|---|---|---|

| Starting material | 5-methylthiophene | Commercially available or synthesized |

| Alkylation reagent | tert-butyl chloride | Requires Lewis acid catalyst |

| Formylation reagent | POCl3/DMF (Vilsmeier-Haack) | Introduces aldehyde at 2-position |

| Nucleophile | Phenylmagnesium bromide (Grignard) | Prepared freshly, used in THF |

| Reduction agent | Sodium borohydride | Mild, selective for aldehyde to alcohol |

| Solvent for Grignard | Tetrahydrofuran (THF) | Anhydrous conditions required |

| Temperature for Grignard | 0°C to room temperature | Controls reaction rate and selectivity |

| Purification | Silica gel chromatography | Hexane/ethyl acetate solvent system |

| Yield | Typically 60-85% | Depends on reaction optimization |

Chemical Reactions Analysis

Types of Reactions

(4-(tert-Butyl)-5-methylthiophen-2-yl)(phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce various alcohol derivatives .

Scientific Research Applications

(4-(tert-Butyl)-5-methylthiophen-2-yl)(phenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antifungal and antioxidant activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-(tert-Butyl)-5-methylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to neutralize free radicals and reduce reactive oxygen species production . The compound’s structure allows it to interact with various enzymes and receptors, influencing biological processes at the molecular level .

Comparison with Similar Compounds

Data Table: Key Properties of Structural Analogs

Biological Activity

The compound (4-(tert-Butyl)-5-methylthiophen-2-yl)(phenyl)methanol is an organic molecule that features a thiophene ring substituted with a tert-butyl and methylthio group, alongside a phenolic hydroxyl group. This unique structure positions it within a class of compounds known for their diverse applications in medicinal chemistry and materials science. The biological activity of this compound is primarily attributed to the interactions facilitated by its thiophene and phenolic functionalities.

Chemical Structure and Properties

The molecular formula of (4-(tert-Butyl)-5-methylthiophen-2-yl)(phenyl)methanol is C15H18OS, with a molecular weight of 250.37 g/mol. The presence of the thiophene ring enhances its potential reactivity and biological interactions, making it a subject of interest in various pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | C15H18OS |

| Molecular Weight | 250.37 g/mol |

| Functional Groups | Thiophene, Phenol |

The biological activity of (4-(tert-Butyl)-5-methylthiophen-2-yl)(phenyl)methanol can be attributed to its ability to interact with various biological targets. Studies have indicated that compounds with similar structures exhibit properties such as antioxidant activity, anti-inflammatory effects, and potential anticancer activity.

Case Studies

A review of literature reveals several studies focusing on the biological activity of thiophene-containing compounds:

- Study on Antioxidant Properties : A study demonstrated that similar thiophene derivatives exhibited significant antioxidant properties, reducing oxidative stress markers in vitro .

- Anti-inflammatory Research : Research indicated that certain phenolic compounds could inhibit pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications for inflammatory diseases .

- Anticancer Activity : A related compound was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity profile of (4-(tert-Butyl)-5-methylthiophen-2-yl)(phenyl)methanol , it is useful to compare it with other structurally similar compounds.

| Compound Name | Structural Features | Notable Biological Activities |

|---|---|---|

| (4-(tert-Butyl)-5-methylthiophen-2-yl)(phenyl)methanol | Thiophene ring, phenolic hydroxyl | Antioxidant, anti-inflammatory |

| 4-tert-butylphenol | Phenolic hydroxyl | Antioxidant properties |

| 2-thiophenemethanol | Thiophene ring only | Unique electronic properties |

| Benzyl alcohol | Simple aromatic alcohol | Used in fragrances and flavors |

This table highlights how the combination of both thiophene and phenolic functionalities in (4-(tert-Butyl)-5-methylthiophen-2-yl)(phenyl)methanol may contribute to its distinctive chemical reactivity and biological activity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.